molecular formula C18H20ClN3O2 B2695276 2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2319803-63-7

2-((1-(4-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2695276
CAS No.: 2319803-63-7
M. Wt: 345.83
InChI Key: UQBTXFRULWXBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyridazinone derivative with a piperidine ring attached. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms, and they are known for their various biological activities . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom, and they are often found in many pharmaceuticals and natural products .


Molecular Structure Analysis

The compound contains a pyridazinone ring, a piperidine ring, and a benzoyl group. The exact molecular structure would require more specific information or experimental data .

Scientific Research Applications

Pharmacological Properties and Antiemetic Agents

A study focused on the synthesis of a series of 4-piperazinopyrimidines, showing properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects. Two compounds with significant antiemetic activity were highlighted for clinical investigations, showcasing the potential pharmacological applications of compounds with similar structures (Mattioda et al., 1975).

Enantioselective Synthesis for CGRP Receptor Inhibition

Research on a potent calcitonin gene-related peptide (CGRP) receptor antagonist demonstrates the development of a convergent, stereoselective, and economical synthesis method. This includes exploring two different routes for the chiral indazolyl amino ester subunit, highlighting the compound's relevance in medicinal chemistry for targeting CGRP receptors (Cann et al., 2012).

Synthesis of Intermediate Compounds for Lafutidine

The synthesis process of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate for lafutidine, underscores the importance of such compounds in creating therapeutic agents. This study presents a method with an overall yield of about 62%, indicating the compound's role in pharmaceutical manufacturing (Li, 2012).

Estrogen Receptor Binding and Anti-proliferative Activities

Compounds synthesized with the aim of evaluating against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities have been reported. Among these, certain compounds demonstrated better anti-proliferative activities than curcumin, suggesting potential applications in cancer research (Parveen et al., 2017).

Molecular Interaction Studies with CB1 Cannabinoid Receptor

A potent and selective antagonist for the CB1 cannabinoid receptor was analyzed for its molecular interaction. This research contributes to understanding the pharmacological action mechanisms of cannabinoid receptors, which could inform the development of new therapeutic agents (Shim et al., 2002).

Reductive Cyclization and Synthesis of Piperazines

A study on the synthesis of elusive 2,3-di(pyridin-2-yl)piperazine via reductive cyclization emphasizes the compound's significance in organic synthesis and potential pharmaceutical applications (Majumdar et al., 2018).

Properties

IUPAC Name

2-[[1-(4-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(19)6-4-15/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBTXFRULWXBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.